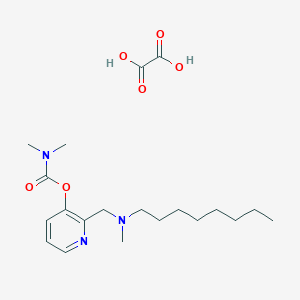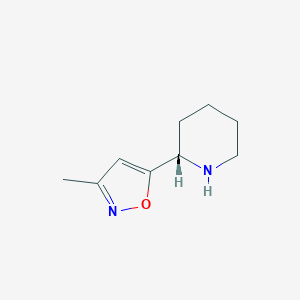
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "carbaryl" and is widely used as an insecticide and pesticide. In
Mécanisme D'action
Carbaryl acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, carbaryl leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects. It can lead to changes in neurotransmitter levels, alterations in enzyme activity, and changes in gene expression. Carbaryl exposure has been associated with a range of adverse health effects, including neurotoxicity, developmental toxicity, reproductive toxicity, and carcinogenicity.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the mechanism of action of this enzyme. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. However, carbaryl has several limitations for lab experiments. It is highly toxic and must be handled with care. It also has a relatively narrow therapeutic window, which means that it can be difficult to use in experiments that require precise dosing.
Orientations Futures
There are several future directions for research on carbaryl. One area of research is the development of new carbaryl derivatives with improved efficacy and reduced toxicity. Another area of research is the development of new methods for the detection and quantification of carbaryl in environmental samples. Finally, there is a need for further research on the health effects of carbaryl exposure, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, carbaryl is a chemical compound that has been extensively studied due to its potential applications in various fields. It is a potent inhibitor of acetylcholinesterase and has been used as a tool for studying the mechanism of action of this enzyme. Carbaryl has several advantages for use in lab experiments, but also has several limitations due to its high toxicity and narrow therapeutic window. There are several future directions for research on carbaryl, including the development of new derivatives and the further study of its health effects.
Méthodes De Synthèse
Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol. The resulting product is then reacted with dimethyl sulfate to form the final compound. The synthesis method of carbaryl has been extensively studied and optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
Carbaryl has been widely used in scientific research due to its potential applications in various fields. It has been used as a model compound for studying the metabolism and toxicity of carbamates, which are a class of insecticides that act by inhibiting the activity of acetylcholinesterase. Carbaryl has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors and has been shown to be a potent inhibitor of this enzyme.
Propriétés
Numéro CAS |
169128-41-0 |
|---|---|
Nom du produit |
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Formule moléculaire |
C20H33N3O6 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C18H31N3O2.C2H2O4/c1-5-6-7-8-9-10-14-21(4)15-16-17(12-11-13-19-16)23-18(22)20(2)3;3-1(4)2(5)6/h11-13H,5-10,14-15H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
SFNLJGDKTAZMEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Autres numéros CAS |
169128-41-0 |
Synonymes |
2-((Methyloctylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)



![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)






![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)

